molecular formula C27H27N3O5S2 B2488841 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 894242-81-0

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2488841
CAS No.: 894242-81-0
M. Wt: 537.65
InChI Key: YBTVDFOPNPVWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H27N3O5S2 and its molecular weight is 537.65. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research on compounds with similar structural features has focused on synthesizing novel heterocyclic compounds with potential biological activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory activity, suggesting potential applications in drug development for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial and Insecticidal Potential

Another area of research involves the synthesis of pyrimidine-linked heterocyclic compounds by microwave irradiation, with evaluations of their insecticidal and antibacterial potential. These studies indicate that structurally complex pyrimidine derivatives can serve as effective agents against specific bacterial strains and pests, highlighting their utility in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Anticancer Agent Development

Further research into dimethyl-benzo-, oxadiazepine, and triazepine derivatives has explored their potential as anticancer agents. These studies have led to the synthesis of novel compounds with promising cytotoxic activities against cancer cells, suggesting pathways for the development of new anticancer therapies (Abu‐Hashem & Aly, 2017).

Anti-HIV-1 Activity

Additionally, research on new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one has shown that certain derivatives exhibit virus-inhibiting properties against HIV-1, offering insights into the development of novel antiviral drugs (Novikov et al., 2004).

Antimicrobial Activity of Heterocyclic Systems

The synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines for antimicrobial activities have been explored, with some compounds showing effectiveness against specific microorganisms. This research underscores the importance of heterocyclic chemistry in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S2/c1-17-4-6-21-20(14-17)29(11-12-35-21)24(31)16-37-27-28-19-9-13-36-25(19)26(32)30(27)10-8-18-5-7-22(33-2)23(15-18)34-3/h4-7,9,13-15H,8,10-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTVDFOPNPVWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC(=C(C=C5)OC)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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